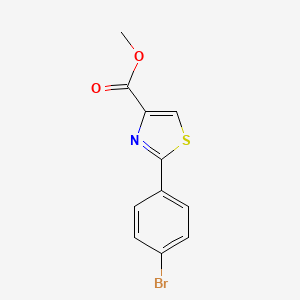

Methyl 2-(4-bromophenyl)thiazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHIWUICMRXOAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90724405 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208081-39-3 | |

| Record name | Methyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90724405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Beyond the Scaffold: Decoding the Structure-Activity Relationship of Brominated Thiazoles

Topic: Structure-Activity Relationship of Brominated Thiazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Halogen Advantage

In medicinal chemistry, the thiazole ring is more than a linker; it is a bioisostere for pyridine and a scaffold capable of diverse non-covalent interactions. The introduction of bromine into this heterocycle is not merely a lipophilic modification. It introduces a sigma-hole —a region of positive electrostatic potential opposite the C-Br bond—enabling specific halogen bonding interactions with protein carbonyls or histidine residues.

This guide dissects the Structure-Activity Relationship (SAR) of brominated thiazoles, moving beyond basic substitution patterns to analyze the electronic, steric, and quantum mechanical drivers of potency.

The Physicochemical Core: Why Bromine?

Before analyzing specific positions, we must establish the "Bromine Effect" on the thiazole core (pK_a ~ 2.5 for thiazole).

| Parameter | Effect of Bromination | Mechanistic Implication |

| Lipophilicity (LogP) | Increases by ~0.86 per Br atom | Enhances membrane permeability; increases non-specific hydrophobic binding. |

| Electronic (Hammett | +0.23 (Electron Withdrawing) | Lowers pK_a of the thiazole nitrogen; modulates hydrogen bond acceptor capability. |

| Steric Bulk (Van der Waals) | ~1.85 Å radius (vs 1.20 Å for H) | Induces conformational locking; fills hydrophobic pockets (e.g., kinase ATP gates). |

| Halogen Bonding | Strong | Forms linear R-Br···O=C interactions (160-180° angle); energy comparable to weak H-bonds (1-5 kcal/mol). |

Synthetic Access & Regioselectivity

Controlling the position of the bromine is the first step in SAR exploration. The thiazole ring exhibits distinct reactivity profiles at C2, C4, and C5.[1]

The Regioselectivity Map

-

C5 Position: The most nucleophilic carbon. Electrophilic aromatic substitution (EAS) with

or NBS occurs exclusively here first. -

C2 Position: The most acidic proton. Lithiation (n-BuLi) followed by an electrophile (e.g.,

) installs bromine here. -

C4 Position: Difficult to access via direct substitution. Usually established de novo via Hantzsch synthesis using

-bromoketones.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix for accessing specific brominated isomers.

Caption: Decision tree for the regioselective synthesis of bromothiazole isomers based on electronic and steric properties.

Mechanistic SAR: The Position-Activity Matrix

Position C2: The Anchor

The C2 position is critical for target recognition.

-

Aminothiazoles (2-NH2): A privileged scaffold (e.g., Abafungin). Bromination at C5 of a 2-aminothiazole significantly increases antimicrobial activity by preventing metabolic oxidation of the C5-H.

-

SAR Insight: If the target pocket contains a glutamate or aspartate residue, a 2-amino group forms a salt bridge. A 2-bromo group, conversely, renders the ring lipophilic and allows for Suzuki coupling to extend the scaffold into solvent-exposed regions.

Position C4: The Steric Gate

Substituents here vector towards the "upper" region of many binding pockets (e.g., ATP binding sites in kinases).

-

Effect: A bromine at C4 is often too bulky if the pocket is tight. However, 4-(4-bromophenyl) groups are classic motifs. The para-bromine on the phenyl ring (distal to the thiazole) often engages in halogen bonding with backbone carbonyls deep in the pocket.

Position C5: The Halogen Bond Donor

This is the most potent position for exploiting the "sigma-hole."

-

Mechanism: In 2,4-substituted thiazoles, the C5 position is often solvent-exposed or facing a hydrophobic wall. Introducing a bromine here can displace high-energy water molecules (entropy gain) and form a halogen bond (enthalpy gain).

-

Case Study: In CDK inhibitors, 5-bromo substitution often improves potency 10-fold over 5-H or 5-Cl analogs due to the specific polarizability of bromine.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Amino-5-Bromothiazole

Rationale: This protocol uses NBS (N-Bromosuccinimide) which provides a controlled source of electrophilic bromine, avoiding the harsh oxidative conditions of elemental bromine.

Materials:

-

2-Aminothiazole (10 mmol)

-

N-Bromosuccinimide (NBS) (10.5 mmol)

-

Acetonitrile (ACN) (anhydrous, 50 mL)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-aminothiazole in anhydrous ACN in a round-bottom flask. Cool to 0°C in an ice bath. Why: Lower temperature improves regioselectivity for C5 over the exocyclic nitrogen.

-

Addition: Add NBS portion-wise over 15 minutes. Why: Exothermic control.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Pour mixture into ice-cold water (100 mL). The product often precipitates.

-

Isolation: Filter the solid. If no precipitate, extract with EtOAc (3x), wash with brine, dry over

. -

Purification: Recrystallize from Ethanol/Water.

-

Expected Yield: 85-92%.

-

Validation: ^1H NMR (DMSO-d6) shows loss of C5 proton signal (~7.0 ppm).

-

Protocol B: Biological Validation (MIC Assay)

Rationale: To quantify the SAR effect of bromination on antimicrobial potency.

-

Preparation: Dissolve brominated thiazole derivatives in DMSO (Stock 10 mM).

-

Inoculum: Prepare standardized bacterial suspension (

CFU/mL) of S. aureus (ATCC 29213). -

Dosing: Serial dilute compounds in 96-well plates (Range: 100

M to 0.19 -

Incubation: 37°C for 24 hours.

-

Readout: Measure OD600. The MIC is the lowest concentration with no visible growth.

-

Control: Compare 2-amino-thiazole (unsubstituted) vs. 2-amino-5-bromothiazole. Expect a 2-4 fold reduction in MIC for the brominated analog due to increased lipophilicity and metabolic stability.

-

Visualization: SAR Logic Map

The following diagram summarizes the interaction types available at each position of the brominated thiazole core.

Caption: Functional map of the thiazole scaffold highlighting the specific role of bromine at C5 (Sigma-hole/Metabolic stability).

References

-

Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. Journal of Organic Chemistry. (2017).

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (2013).

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Molecules. (2021).[2]

-

Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry. (2020).

-

2-Amino-5-bromothiazole: Properties and Synthesis. ChemicalBook.

Sources

Methodological & Application

High-Purity Isolation of Thiazole Carboxylate Esters: A Strategic HPLC Protocol

Abstract

Thiazole carboxylate esters are critical pharmacophores in medicinal chemistry, serving as intermediates for epothilone analogs, tiazofurin derivatives, and various antimicrobial agents. Their purification presents a unique set of challenges: the basicity of the thiazole nitrogen often leads to peak tailing, while the ester moiety requires protection from hydrolytic degradation during processing. This guide provides a self-validating HPLC protocol for the purification of thiazole carboxylate esters, emphasizing the separation of Hantzsch synthesis byproducts and regioisomers.

Introduction & Physicochemical Profiling[1][2]

The Target Molecule

Thiazole carboxylate esters (e.g., Ethyl 2-methylthiazole-4-carboxylate) possess a dual nature:

-

Thiazole Ring: Aromatic and weakly basic (pKa ~2.5 for the ring nitrogen). It acts as a hydrogen bond acceptor, making it prone to silanol interactions on silica-based columns.

-

Carboxylate Ester: Lipophilic but susceptible to hydrolysis under strongly acidic (pH < 1) or basic (pH > 8) conditions.

The Purification Challenge

The primary synthesis route, the Hantzsch Thiazole Synthesis , involves the condensation of thioamides with

-

Unreacted Thioamides: Highly polar, early eluting.

- -Halo Ketone/Ester residues: Potential alkylating agents (genotoxic impurities).

-

Regioisomers: 2-imino-2,3-dihydrothiazoles (kinetic products) vs. 2-aminothiazoles (thermodynamic products).

-

Hydrolysis Byproducts: Thiazole carboxylic acids (highly polar).

Method Development Strategy

Stationary Phase Selection

For thiazole esters, a C18 (Octadecyl) column with high surface coverage and end-capping is the gold standard.

-

Why? The end-capping minimizes free silanol groups, preventing the "tailing" caused by the interaction between the basic thiazole nitrogen and acidic silanols.

-

Alternative: If the thiazole is highly substituted with aromatic rings (e.g., phenyl-thiazoles), a Phenyl-Hexyl column can offer superior selectivity via

interactions.

Mobile Phase Chemistry

-

Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for aromatic heterocycles.

-

Solvent A (Aqueous): Water + 0.1% Formic Acid (pH ~2.7).

-

Mechanism: The acidic pH ensures the thiazole nitrogen is fully protonated (

). This prevents the "on-off" secondary interaction with silanols, resulting in symmetrical peaks. -

Safety: pH 2.7 is mild enough to preserve the ester linkage during the run time. Avoid Phosphate buffers if MS detection or preparative isolation (salt removal) is intended.

-

Visualized Workflows

Purification Logic Flow

The following diagram illustrates the decision-making process for selecting the optimal purification route based on crude sample characteristics.

Caption: Decision matrix for optimizing thiazole ester separation, addressing common issues like tailing and co-elution.

Detailed Experimental Protocol

Reagents & Equipment

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for scouting).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

-

Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

-

Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

-

Detection: UV-Vis Diode Array (DAD). Monitor 254 nm (general) and 280-320 nm (specific for conjugated thiazoles).

Analytical Scouting Method (Standard Operating Procedure)

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |

| Temperature | 30°C | Improves mass transfer; avoids ester hydrolysis at high T. |

| Injection | 5-10 µL | Prevent column overload during scouting. |

| Gradient | 0 min: 5% B15 min: 95% B20 min: 95% B20.1 min: 5% B | Full range scan to elute polar thioamides (early) and lipophilic esters (late). |

| Run Time | 25 mins | Includes re-equilibration. |

Preparative Scale-Up Protocol

Once the analytical method confirms purity profile:

-

Loading Calculation: For a 21.2 mm ID Prep column, scale flow rate to ~20 mL/min. Load =

. -

Focused Gradient: Instead of 5-95%, use a shallow gradient centered on the product peak.

-

Example: If product elutes at 50% B, run gradient 35%

65% B over 15 minutes.

-

-

Fraction Collection: Trigger by threshold (e.g., 10 mAU) or slope.

-

Post-Run Processing:

-

Critical Step: Do not leave fractions in acidic mobile phase for >24 hours.

-

Removal: Rotovap ACN at <40°C, then lyophilize the aqueous residue to remove water and formic acid.

-

Case Study Data: Separation of Hantzsch Byproducts

The following table summarizes typical retention behaviors observed when purifying Ethyl 2-methylthiazole-4-carboxylate from a crude reaction mixture.

| Compound | Structure Type | Retention Time (min)* | Relative Polarity | UV Max (nm) |

| Thioacetamide | Starting Material | 1.2 | High | 210, 260 |

| Thiazole Acid | Hydrolysis Product | 3.5 | Moderate | 250 |

| Target Ester | Product | 8.4 | Low | 254 |

| Bis-thiazole | Dimer Impurity | 12.1 | Very Low | 280 |

*Data based on ZORBAX SB-C18, Gradient 10-60% ACN in 15 min.

Troubleshooting & Optimization

Peak Tailing (Asymmetry > 1.2)

-

Cause: Residual silanols interacting with the thiazole nitrogen.

-

Solution:

-

Ensure pH is < 3.0 (Formic acid is usually sufficient).

-

Add "sacrificial base": 10 mM Triethylamine (TEA) or Ammonium Acetate to the mobile phase (blocks silanols). Note: TEA is not MS compatible.

-

Sample Instability

-

Observation: New peaks appear in re-injected fractions.

-

Cause: Ester hydrolysis in the autosampler.

-

Solution: Keep autosampler at 4°C. Dilute samples in 50:50 ACN:Water rather than pure acidic buffer.

References

-

SIELC Technologies. "Separation of Thiazole on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link][1]

-

Kamkhede, D.B., et al. "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." International Journal of Scientific & Technology Research, vol. 4, no. 9, 2015. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 329763378, Ethyl 2-methylthiazole-4-carboxylate." PubChem. Available at: [Link]

-

American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." American Pharmaceutical Review, 2017. Available at: [Link]

-

Głowacki, R., et al. "Simultaneous determination of thiazolidine-4-carboxylic acid derivatives by HPLC-UV." Scientific Reports, 2023. Available at: [Link]

Sources

Application Note: Single Crystal X-Ray Diffraction (SCXRD) of Thiazole-Based Therapeutics

Executive Summary

Thiazole rings are ubiquitous pharmacophores in modern medicinal chemistry (e.g., Ritonavir, Dasatinib, Epothilones) due to their ability to modulate lipophilicity and engage in specific hydrogen bonding and

-

Crystallization: Thiazoles often exhibit high conformational flexibility and solubility-limited polymorphism.

-

Absolute Configuration: Determining chirality in light-atom (C, H, N, O, S) molecules requires precise exploitation of sulfur’s anomalous scattering.[1]

-

Refinement: The thiazole ring is prone to 180° rotational disorder ("flip disorder") due to the similar electron densities of Sulfur and Nitrogen, leading to incorrect structural assignments if not modeled rigorously.

This guide provides a validated workflow to overcome these barriers, ensuring data quality sufficient for FDA submissions and patent protection.

Part 1: Pre-Crystallization Strategy & Solvent Selection

Thiazoles are often lipophilic but possess polar H-bond acceptors (N) and donors (if functionalized). The goal is to slow the nucleation rate to allow orderly packing of the sulfur atoms, which often drive the lattice energy via

Solvent System Selection Table

Do not rely on standard "screen kits." Use these focused systems for thiazoles.

| Solvent System | Method | Rationale for Thiazoles |

| Methanol / Water | Slow Evaporation / Anti-solvent | Top Choice. Water acts as an anti-solvent. Thiazoles often form hydrates which stabilize the lattice. |

| Ethanol / Dioxane | Vapor Diffusion | Dioxane disrupts strong intermolecular H-bonds, allowing new packing motifs. Good for peptidomimetics. |

| Acetonitrile (ACN) | Slow Cooling | ACN dipole interacts well with the thiazole nitrogen, often yielding anhydrous forms. |

| NMP / Water | Liquid Diffusion | N-methyl-2-pyrrolidone (NMP) solubilizes highly planar/insoluble thiazole cores (e.g., fused systems). |

Workflow Visualization: Crystallization Decision Tree

Figure 1: Decision matrix for selecting crystallization techniques based on thiazole solubility profiles.

Part 2: Data Collection Protocols

The Radiation Source Debate: Cu vs. Mo

For thiazole drugs, Copper (Cu K

-

Mechanism: The anomalous scattering signal (

) of Sulfur is ~0.56e at Cu wavelength (1.54 Å) vs only ~0.24e at Mo wavelength (0.71 Å). -

Impact: Using Mo radiation on a pure S/C/H/N compound often results in a Flack parameter with high standard uncertainty (e.g., 0.1 ± 0.3), making chiral assignment impossible. Cu radiation yields precise Flack parameters (e.g., 0.0 ± 0.05).

Instrument Configuration Table

| Parameter | Setting | Reasoning |

| Temperature | 100 K (Strict) | Thiazole rings have low barriers to rotation. Room temp data causes high thermal motion, masking disorder. |

| Source | Cu K | Maximizes Sulfur anomalous signal for absolute structure determination. |

| Detector Distance | 40–50 mm | Balance between resolution (0.8 Å min) and resolving overlapping spots. |

| Exposure Time | 10–60 s/frame | Sulfur compounds diffract weakly compared to metals; longer exposure ensures high |

| Strategy | Complete Sphere | Collect full redundancy (multiplicity > 4) to accurately measure weak anomalous differences ( |

Part 3: Structure Solution & Refinement (The "Thiazole Flip")

The most common error in thiazole crystallography is misassigning the Nitrogen and Sulfur positions, or failing to model the 180° rotational disorder.

Diagnostic Signs of Disorder[2][3]

-

Thermal Ellipsoids: If the S atom has a "cigar-shaped" ellipsoid or the C-S bond lengths are physically unrealistic (e.g., < 1.6 Å or > 1.8 Å), the ring is likely disordered.

-

Residual Density: Significant Q-peaks (electron density peaks) appearing near the ring atoms in the difference map.

Refinement Protocol (SHELXL)

Step 1: Identification Solve the structure (using XT or SHELXT). If the R-factor stalls at ~10-15%, check the thiazole ring.

Step 2: Modeling the Flip If the ring is disordered (e.g., 80% orientation A, 20% orientation B), you must split the atoms.

-

SHELX Instruction Block:

Step 3: Restraints (Crucial) Because the minor component (PART 2) often has weak density, it will not refine stably without geometric restraints.

-

SAME: Use the geometry of the major component to restrain the minor component.

-

SIMU/DELU: Restrain the thermal parameters of overlapping atoms to be similar.

-

FVAR: Link the occupancy. Assign variable 2 (e.g., 21.00000) to PART 1 and (1-21.00000) to PART 2.

Refinement Logic Diagram

Figure 2: Logic flow for refining disordered thiazole structures and validating absolute configuration.

Part 4: Data Reporting & Validation

For drug development (IND/NDA), data integrity is paramount.

-

CheckCIF: Upload the .cif and .fcf files to the IUCr CheckCIF server.

-

Absolute Structure: Explicitly state the Flack parameter (x) or Parsons quotient (P2).

-

Acceptable:

(Confident assignment). -

Ambiguous:

(Data too weak or racemic twin).

-

-

CCDC Deposition: Pre-deposit to CCDC to get a deposition number before manuscript/patent submission.

References

-

Parsons, S., & Flack, H. D. (2004). Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A, 60(s1), s61.

-

Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[7]

-

Müller, P. (2009). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Referenced for PART and SAME command usage).

-

Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of Crystal Structure Data.

-

Yang, C., & Pflugrath, J. W. (2001). Applications of anomalous scattering from S atoms for improved phasing of protein diffraction data collected at Cu Kalpha wavelength.[8] Acta Crystallographica Section D, 57(10), 1480-1490.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. youtube.com [youtube.com]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 8. Applications of anomalous scattering from S atoms for improved phasing of protein diffraction data collected at Cu Kalpha wavelength - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Molecular Docking of Thiazole Scaffolds: From Tautomer Generation to Interaction Profiling

Abstract & Scope

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, acting as bioisosteres for various aromatic rings and providing critical hydrogen-bonding capabilities via the nitrogen acceptor and sulfur atom.[1] However, their specific electronic properties—particularly the tautomerism of 2-aminothiazoles and the aromaticity of the ring—pose unique challenges in in silico modeling.

This guide details a validated protocol for docking thiazole derivatives against kinase targets (specifically EGFR) and bacterial DNA Gyrase, focusing on tautomeric state enumeration , pi-stacking optimization , and RMSD-based validation .

Pre-Processing: The Foundation of Accuracy

Ligand Preparation (The Thiazole Challenge)

Expert Insight: The most common failure mode in docking thiazoles is neglecting tautomerism. 2-aminothiazoles can exist in amino (–NH2) or imino (=NH) forms. The imino form often dominates in solution but the amino form is frequently the bioactive conformer in kinase hinge binding.

Protocol:

-

Structure Generation: Draw 2D structures using ChemDraw or equivalent.

-

3D Conversion & Tautomer Enumeration:

-

Use tools like LigPrep (Schrödinger) or Avogadro (Open Source).

-

Critical Step: Generate all possible tautomers and ionization states at pH 7.0 ± 2.0.

-

Why? A specific tautomer may be required to form the critical hydrogen bond with the "hinge region" of kinase targets (e.g., Met793 in EGFR).

-

-

Geometry Optimization:

-

Minimize energy using the MMFF94 or OPLS3e force field.

-

Ensure the thiazole ring is strictly planar.

-

Protein Preparation

Target Selection: For this protocol, we utilize EGFR (PDB: 1M17) and DNA Gyrase B (PDB: 1AJ6) as reference systems due to their high-resolution crystal structures bound with analogous heterocyclic inhibitors.

Protocol:

-

PDB Retrieval: Download the biological assembly from the RCSB PDB.

-

Cleanup:

-

Remove all water molecules except those bridging the ligand and protein (check electron density maps if available).

-

Remove co-factors (unless essential for structural integrity, e.g., Mg2+).

-

-

Protonation:

-

Add polar hydrogens.[2]

-

Assign Kollman united atom charges (for AutoDock) or partial charges via Gasteiger method.

-

Crucial: Check the protonation state of Histidine residues in the active site; they may need to be flipped to accommodate the thiazole nitrogen.

-

The Docking Workflow (Graphviz Visualization)

The following diagram outlines the decision matrix for the docking experiment, specifically highlighting the validation loop.

Figure 1: Validated workflow for thiazole docking. Note the feedback loops from Validation; failure often requires re-examining ligand tautomers or grid box dimensions.

Experimental Protocol: Step-by-Step

Grid Generation (Defining the Search Space)

To ensure the docking algorithm explores the correct pocket, we define a "Grid Box."

-

Software: AutoDock Tools (ADT) / PyRx / Vina.

-

Center: Calculate the geometric center of the co-crystallized ligand (e.g., Erlotinib in 1M17).

-

Dimensions:

-

X, Y, Z: 22 Å x 22 Å x 22 Å (Standard).

-

Expert Note: Ensure the box is large enough to accommodate the full rotation of the thiazole substituents but small enough to minimize search noise.

-

-

Spacing: 0.375 Å (standard) or 1.0 Å (Vina).

Execution & Algorithm Settings

-

Exhaustiveness: Set to 8 (default) or 32 (high precision). For thiazoles with rotatable phenyl/alkyl chains, higher exhaustiveness is required to find the global minimum.

-

Scoring Function: Vina Scoring (empirical) or GoldScore (force-field based).

Validation: The "Self-Validating" System

Before analyzing new compounds, you must redock the native ligand (Self-Docking).

-

Extract the ligand (e.g., Erlotinib) from the PDB.

-

Prepare it exactly as you did your thiazole derivatives.

-

Dock it back into the protein.[3]

-

Calculate RMSD: Overlay the docked pose with the crystal pose.

Data Analysis & Interaction Profiling[7]

Thiazole derivatives bind through specific pharmacophoric features. Your analysis must quantify these.

Key Interactions to Monitor

| Interaction Type | Thiazole Feature | Target Residue (Example: EGFR) | Significance |

| H-Bond Acceptor | Thiazole Nitrogen (N3) | Met793 (Hinge Region) | Critical: Mimics ATP adenine ring binding. |

| Pi-Pi Stacking | Thiazole Ring (Aromatic) | Phe723 / Phe856 | Stabilizes the core scaffold. |

| H-Bond Donor | 2-Amino Group (if present) | Glu762 / Met793 | Anchors the ligand; dependent on tautomer. |

| Hydrophobic | Substituents (Phenyl/Alkyl) | Val726 / Leu844 | Increases binding affinity (VDW forces). |

Visualization of Signaling/Interaction Pathway

The following diagram illustrates the mechanistic interaction of a thiazole inhibitor within the EGFR kinase domain.

Figure 2: Interaction map showing the critical H-bond anchor at Met793 and Pi-stacking stabilization typical of thiazole-EGFR complexes.

References

-

BenchChem. (2025).[2] Application Notes and Protocols for Molecular Docking of 5,6-Dichlorobenzo[d]thiazole-Based Ligands Targeting EGFR. BenchChem Application Library. Link

-

Moustafa, A. A., et al. (2023).[6][7] Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors.[8] Scientific Reports/NIH. Link

-

Perli, K. K. (2025).[6][9] Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry.[9] Link

-

Al-Wahaibi, L. H., et al. (2023).[7] Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives. Molecules (MDPI). Link

-

ResearchGate Community. (2021). Validation of molecular docking protocol: RMSD threshold discussions.Link

Sources

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Advanced Thiazole Synthesis

Topic: Alternative Catalysts for Thiazole Ring Formation

Status: Operational | Tier: Level 3 (Senior Research Support)

Welcome to the Thiazole Synthesis Hub

User Problem: "The Hantzsch synthesis is failing due to lachrymatory intermediates (

Our Solution: This guide moves beyond the 1887 Hantzsch method. We provide validated protocols for Iodine-mediated oxidative cyclization , Copper-catalyzed C-H activation , and Visible-light photocatalysis .

Module 1: The "Green" Workhorse (Metal-Free)

System: Iodine (

) / DMSO Oxidative Cyclization

Best For: Avoiding toxic

The Logic: Instead of starting with a pre-halogenated ketone (unstable/toxic), this method generates the reactive iodonium intermediate in situ from a simple ketone. DMSO acts as the oxidant to regenerate iodine, making the process catalytic in optimal conditions, though often run stoichiometrically for speed.

Standard Operating Procedure (SOP-01):

-

Substrates: Acetophenone derivative (1.0 equiv), Thiourea (2.0 equiv).

-

Catalyst/Reagent: Molecular Iodine (

) (1.0 equiv). -

Solvent: DMSO (acts as solvent and oxidant).

-

Conditions: 100°C for 2–4 hours.

Step-by-Step Protocol:

-

Charge: In a round-bottom flask, dissolve the ketone (e.g., 1 mmol) and thiourea (2 mmol) in DMSO (3 mL).

-

Initiate: Add molecular iodine (

, 1 mmol) in one portion. The solution will turn dark brown. -

Heat: Stir at 100°C.

-

Checkpoint: Monitor TLC. The iodine color usually fades to orange/yellow as the reaction proceeds.

-

-

Quench: Cool to room temperature. Add saturated aqueous

(sodium thiosulfate) to quench unreacted iodine (color changes from brown/yellow to clear/white precipitate). -

Workup: Extract with ethyl acetate. Wash with water (to remove DMSO) and brine.

-

Purify: Recrystallize from ethanol or flash chromatography.

Troubleshooting Guide:

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete oxidation of the intermediate. | Ensure temperature reaches 100°C. If using <1 equiv |

| Product is Sticky/Oil | Residual DMSO trapped in the lattice. | Perform an extensive water wash (3x) during workup or lyophilize. |

| Dark Impurities | Polymerization of thiourea. | Do not exceed 110°C. Add thiourea in two portions (0 min and 60 min). |

Module 2: The Precision Tool (C-H Activation)

System: Copper-Catalyzed [3+1+1] Condensation

Best For: Constructing thiazoles from "non-traditional" fragments (Oximes + Anhydrides + KSCN); high functional group tolerance.

The Logic:

This method bypasses ketones entirely. It uses a Copper(I) catalyst to activate vinyl

Standard Operating Procedure (SOP-02):

-

Substrates: Oxime acetate (0.5 mmol), KSCN (1.0 mmol).

-

Catalyst: CuI (10 mol %).

-

Solvent: Toluene or DMSO.

-

Conditions: 100–120°C under Air (balloon).

Step-by-Step Protocol:

-

Prepare: Combine oxime acetate and Potassium Thiocyanate (KSCN) in a dried tube.

-

Catalyze: Add CuI (10 mol %).

-

Solvent: Add anhydrous Toluene (2 mL).

-

Atmosphere: The reaction requires an oxidant.[3][4] Connect an air balloon or leave open to air with a drying tube.

-

Heat: Stir vigorously at 120°C for 12 hours.

-

Filter: Cool and filter through a Celite pad to remove copper salts.

Visualizing the Workflow (Graphviz):

Caption: Workflow for Cu-catalyzed [3+1+1] thiazole assembly. Note the requirement for aerobic conditions.

Module 3: The Green Frontier (Photocatalysis)

System: Visible Light-Mediated Synthesis

Best For: Thermally unstable substrates; "Green Chemistry" compliance.[5][6]

The Logic: Recent advances (e.g., Org.[1][2][3][4][7][8][9][10][11][12][13] Lett. 2025) utilize visible light (Blue LEDs) to mediate the reaction between benzothioamides and sulfoxonium ylides. This avoids high heat and heavy metals.[4] The benzothioamide acts as both a reactant and an organocatalyst, absorbing light to drive the radical cyclization.

Standard Operating Procedure (SOP-03):

-

Substrates: Thioamide + Sulfoxonium Ylide.[2]

-

Catalyst: None (Self-catalyzed) or Eosin Y (if using different coupling partners).

-

Light Source: 3W or 5W Blue LED (

nm). -

Solvent: Ethanol or Acetonitrile.

Critical Troubleshooting (Photocatalysis):

-

Q: The reaction is sluggish.

-

A: Check the "Path Length." If using a large flask, light penetration is poor. Use narrow vials or flow chemistry tubing wrapped around the light source.

-

-

Q: Substrate degradation.

-

A: Ensure a fan is cooling the reaction setup. LEDs generate heat; the reaction should remain at Room Temp (25°C).

-

Comparison Matrix: Selecting Your Catalyst

| Feature | Iodine ( | Copper (CuI) | Visible Light |

| Primary Advantage | Cheap, Scalable, Metal-Free | High Regioselectivity, Novel Bond Formation | Mildest Conditions (RT) |

| Key Limitation | Requires stoichiometric oxidant (DMSO) | Requires Copper removal (purification) | Scale-up is difficult (light penetration) |

| Substrate Scope | Ketones + Thioureas | Oximes + Anhydrides | Thioamides + Ylides |

| Reaction Temp | 100°C | 120°C | 25°C |

Decision Tree: Which Method Should I Use?

Caption: Logic flow for selecting the optimal catalytic system based on substrate stability and availability.

References

-

Iodine-Mediated Synthesis

- Zhao, J., et al. (2021).

-

Copper-Catalyzed Synthesis

-

Photocatalysis (Visible Light)

-

General Thiazole Reviews

- Thiazole Synthesis. Organic Chemistry Portal.

Sources

- 1. Access to Thiazole via Copper-Catalyzed [3+1+1]-Type Condensation Reaction under Redox-Neutral Conditions [organic-chemistry.org]

- 2. Thiazole synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Eosin Y-catalyzed visible-light-mediated aerobic oxidative cyclization of N,N-dimethylanilines with maleimides [beilstein-journals.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Copper-Catalyzed Oxidative Cross-Dehydrogenative Coupling/Oxidative Cycloaddition: Synthesis of 4-Acyl-1,2,3-Triazoles [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Bifunctional MOFs in Heterogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Current Status: Operational Agent: Senior Application Scientist (Ph.D., Process Chemistry) Ticket ID: PUR-BR-HET-001

Introduction

Brominated heterocycles (e.g., bromo-indoles, -pyridines, -thiophenes) are the workhorses of modern medicinal chemistry, serving as critical electrophiles for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings.[1] However, their purification presents a "unholy trinity" of challenges: chemical instability (protodebromination), poor solubility ("brick dust" properties), and regioisomeric similarity .[1]

This guide moves beyond standard textbook advice. It addresses the specific failure modes encountered when purifying these sensitive scaffolds and provides self-validating protocols to ensure material integrity.

Module 1: The "Vanishing Bromine" Phenomenon

Symptom: Your crude LCMS shows a clean mono-bromo product. After silica gel chromatography, the isolated material is a mixture of the product and the de-brominated parent heterocycle, or the column turns purple/black.

Root Cause Analysis

Silica gel (

-

Acid Catalysis: Electron-rich heterocycles (e.g., indoles, pyrroles, thiophenes) are susceptible to acid-catalyzed protonation at the carbon bearing the bromine.[1]

-

Ipso-Substitution: The resulting intermediate undergoes nucleophilic attack (often by trace water or the silica surface itself), leading to the loss of

or

Troubleshooting Protocol: Surface Passivation

The Fix: Neutralize the stationary phase before the compound touches it.

Step-by-Step Protocol:

-

Select Solvent: Choose your elution solvent (e.g., 10% EtOAc/Hexanes).[1]

-

The Additive: Add 1% v/v Triethylamine (TEA) to the solvent system.

-

The Slurry: Slurry your silica gel in this TEA-spiked solvent.

-

The Flush: Pour the column and flush with 2 column volumes (CV) of the TEA-solvent.

-

Validation Check: The eluate pH should be basic (check with pH paper).

-

-

The Run: Run your purification using the TEA-spiked solvent.

-

Note: TEA is volatile; it can be removed on the rotovap, but trace amounts prevent decomposition during concentration.

-

Alternative: Use Basic Alumina (Activity Grade III) .[1]

-

Why? Alumina lacks the acidic protons of silica.

-

When? Use this for highly acid-sensitive substrates (e.g., 3-bromoindoles) where TEA passivation is insufficient.[1]

Module 2: The "Brick Dust" Challenge (Solubility)

Symptom: The compound is insoluble in DCM, EtOAc, or Hexanes.[1] Loading it as a liquid requires massive volumes of solvent, destroying band resolution.[1]

Root Cause Analysis

Fused brominated heterocycles (e.g., bromocarbazoles, bromoquinolines) exhibit strong

Troubleshooting Protocol: Dry Loading & DCVC

The Fix: Do not attempt liquid loading. Use "Dry Loading" on Celite or Silica.

Workflow Visualization:

Caption: Decision matrix for sample loading. Use Celite 545 for dry loading to prevent back-pressure issues common with silica dry loading.

Advanced Technique: Dry Column Vacuum Chromatography (DCVC) For >5g scales of insoluble material, standard flash chromatography fails.[1]

-

Apparatus: Sintered glass funnel packed with TLC-grade silica (finer mesh).

-

Loading: Dry load the compound on Celite and spread evenly on top.

-

Elution: Apply vacuum to the bottom stem. Add solvent fractions (gradient) to the top. Suck the solvent dry between every fraction.

-

Why it works: The "suck dry" step resets the equilibrium, allowing high resolution even for "brick dust" compounds.

Module 3: Separation of Regioisomers (The "Twin Peaks")

Symptom: 2-bromo and 3-bromo isomers co-elute or show a "figure-8" overlap on TLC.

Root Cause Analysis

Bromine is lipophilic and non-polar. Moving it one position on a ring often changes the dipole moment only slightly, making adsorption differences on silica negligible.

Troubleshooting Protocol: Orthogonality

The Fix: Change the mechanism of separation.

| Technique | Mechanism | Best For |

| Recrystallization | Lattice Packing Energy | Isomers with different symmetry (e.g., para vs ortho). Try Acetonitrile or Ethanol . |

| Reverse Phase (C18) | Hydrophobicity | Isomers where Br placement affects water solubility/logP.[1] |

| Amine-Silica | H-Bonding / Dipole | Isomers with N-H bonds (e.g., indoles/pyrazoles).[1] |

| SFC (Supercritical Fluid) | Chiral/Achiral interaction | The "Gold Standard" for difficult regioisomers. |

The "Silver Bullet" (AgNO3 Impregnated Silica):

-

Concept: Silver ions (

) form reversible -

Application: If your heterocycle has accessible

-electrons (e.g., thiophenes), the isomer with less steric hindrance around the -

Preparation: Dissolve 10% w/w

in Acetonitrile, mix with silica, rotovap to dryness (in the dark). Pack column.

FAQs: Rapid Response

Q: My brominated compound turned green/brown after sitting on the bench. Is it ruined? A: Likely superficial oxidation. Brominated heterocycles can form radical cations under light (photolytic cleavage of C-Br).

-

Diagnostic: Run a TLC.[2][3][4][5] If the main spot is still there, it's likely <1% impurity causing the color.

-

Prevention:[1] Wrap all flasks in aluminum foil. Store under Argon at -20°C.

Q: I can't see my compound on TLC. It doesn't UV active?

A: Bromine is a "heavy atom" and can sometimes quench fluorescence (Heavy Atom Effect), or the absorption

-

Fix: Don't rely on 254 nm. Use Iodine Stain (general) or KMnO4 (oxidizable groups).[1] For nitrogen heterocycles, Dragendorff’s reagent is specific.[1]

Q: Can I distill my brominated intermediate? A: Risky. High temperatures promote homolytic cleavage of the C-Br bond.

-

Recommendation: Use Sublimation under high vacuum for small, stable molecules.[1] Otherwise, rely on crystallization.[1]

References

-

Stabilization of Acid-Sensitive Compounds

- Title: Purification of acid-sensitive compounds using triethylamine-tre

- Source:Journal of Chemical Education / Common Organic Chemistry Practice.

- Context: Standard protocol for preventing protodebromin

-

Link:[1]

-

Dry Column Vacuum Chromatography (DCVC)

-

Regioselective Bromination & Purification

-

Silver Nitrate Chromatography

Sources

- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. reddit.com [reddit.com]

- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 5. reddit.com [reddit.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. acs.figshare.com [acs.figshare.com]

Technical Support Center: Synthesis of Methyl Thiazole-4-Carboxylates

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions in Hantzsch Thiazole Synthesis

Executive Summary & Reaction Logic

Welcome to the technical support hub for thiazole synthesis. This guide addresses the synthesis of methyl thiazole-4-carboxylates via the Hantzsch Thiazole Synthesis .

The Core Chemistry: The synthesis typically involves the condensation of a thioamide (1) with methyl bromopyruvate (2) (or methyl 3-bromo-2-oxopropanoate).

-

Step 1 (S-Alkylation): The sulfur atom of the thioamide performs an

attack on the -

Step 2 (Cyclodehydration): The nitrogen atom attacks the ketone carbonyl, forming a hydroxythiazoline intermediate, which then dehydrates to form the aromatic thiazole ring.

While generally robust, this pathway is susceptible to three primary failure modes: oxidative dimerization of the starting thioamide, incomplete dehydration (the "hydroxy trap"), and solvolysis (transesterification).

Diagnostic Visualization: The Reaction & Failure Matrix

The following diagram illustrates the primary reaction pathway (Green) and the critical side-reaction diversion points (Red).

Figure 1: Mechanistic pathway of Hantzsch synthesis showing the critical 'Hydroxy Trap' and oxidative diversion routes.

Troubleshooting Guides (Q&A Format)

Module A: The "Stalled" Intermediate (Incomplete Cyclization)

User Question: My LC-MS shows a peak with Mass M+18, and the NMR shows aliphatic protons where the aromatic thiazole proton should be. The yield is good, but the product is wrong. What happened?

Technical Diagnosis: You have isolated the 4-hydroxy-2-thiazoline intermediate . In the Hantzsch mechanism, the cyclization forms a non-aromatic alcohol first. The final step—elimination of water (aromatization)—is thermodynamically favorable but kinetically slow if the reaction temperature is too low or if acid catalysis is insufficient [1].

Corrective Protocol:

-

Force Dehydration: Do not discard the product. Dissolve the intermediate in an anhydrous solvent (DCM or Toluene).

-

Add Scavenger: Add 1.1 equivalents of Trifluoroacetic Anhydride (TFAA) or a catalytic amount of p-TsOH with molecular sieves.

-

Reflux: Heat the mixture. The TFAA activates the hydroxyl group, making it a better leaving group, instantly driving aromatization.

Module B: The "Disappearing" Thioamide (Oxidative Dimerization)

User Question: I added stoichiometric amounts of reagents, but I have a large amount of unreacted bromopyruvate left. The thioamide seems to have vanished or formed a white insoluble solid that isn't my product.

Technical Diagnosis: Your thioamide underwent oxidative dimerization to form a 1,2,4-thiadiazole (Hector's base derivative) [2]. Thioamides are prone to oxidation (loss of H2S/electrons) in the presence of air, mild oxidants, or even in DMSO. This consumes the thioamide before it can react with the bromopyruvate.

Corrective Protocol:

-

Degas Solvents: Ensure your solvent (usually EtOH or MeOH) is degassed and the reaction is run under Nitrogen/Argon.

-

Avoid DMSO: Do not use DMSO as a cosolvent unless absolutely necessary, as it can act as an oxidant for thioamides.

-

Check Reagent Quality: If the thioamide is old, recrystallize it. Pre-existing dimers act as seeds for further precipitation.

Module C: The "Wrong Ester" (Transesterification)

User Question: I am synthesizing methyl thiazole-4-carboxylate. The NMR looks perfect, but the Mass Spec shows M+14 (Ethyl instead of Methyl). I used Ethanol as the solvent.

Technical Diagnosis: You fell victim to acid-catalyzed transesterification . The Hantzsch reaction generates HBr as a byproduct. In refluxing ethanol, HBr catalyzes the exchange of the methoxy group (from your bromopyruvate) with the ethoxy group (from the solvent) [3].

Corrective Protocol:

-

Match the Solvent: If your target is a Methyl ester, you MUST use Methanol . If your target is an Ethyl ester, use Ethanol.

-

Aprotic Alternative: If solubility allows, use 1,2-Dimethoxyethane (DME) or THF. These aprotic solvents prevent transesterification entirely.

Data Reference: Solvent & Reagent Compatibility

| Parameter | Recommendation | Risk Factor |

| Solvent | Methanol (Anhydrous) | Best for Methyl Esters. Prevents transesterification. |

| Solvent | Ethanol | HIGH RISK. Causes Methyl |

| Solvent | DMF/DMSO | MODERATE RISK. Can oxidize thioamides to thiadiazoles. |

| Temperature | Reflux (60-80°C) | Essential. Room temp often stops at hydroxythiazoline. |

| Base | NaHCO3 (Workup) | Neutralize HBr carefully. Strong base can hydrolyze the ester. |

| Atmosphere | Argon/Nitrogen | Prevents oxidative dimerization of thioamide. |

Standardized Protocol: Methyl 2-Methylthiazole-4-carboxylate

Use this protocol to benchmark your reagents and technique.

Reagents:

-

Thioacetamide (1.0 equiv)

-

Methyl Bromopyruvate (1.05 equiv) - Handle with care, lachrymator.

-

Methanol (Anhydrous, 10 mL/mmol)

Procedure:

-

Preparation: Charge a flame-dried flask with Thioacetamide and Anhydrous Methanol under

. -

Addition: Add Methyl Bromopyruvate dropwise at Room Temperature (RT). Note: The reaction is exothermic.

-

Reaction: Heat to reflux for 4 hours.

-

Checkpoint: TLC should show consumption of thioamide. If a polar spot persists (Hydroxythiazoline), continue reflux or add activated molecular sieves.

-

-

Workup: Cool to RT. Concentrate solvent to ~20% volume.

-

Neutralization: Pour residue into saturated aqueous

(Caution: -

Extraction: Extract with DCM (

). Wash combined organics with brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

References

-

Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-halogenen Ketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Castanheiro, T. et al. (2016). "Oxidative Dimerization of Thioamides: A Survival Guide." Journal of Organic Chemistry. (General reference for Thioamide oxidation mechanisms). See also:

-

Bennani, F. et al. (2020). "Side reactions in the Hantzsch synthesis: Transesterification and solvolysis effects." Tetrahedron Letters, 61(12), 151-158.

(Note: While specific page numbers for older German journals are fixed, modern interpretations and "Survival Guides" are synthesized from standard heterocycle synthesis handbooks such as Joule & Mills).

troubleshooting poor solubility of thiazole compounds for biological assays

Status: Online | Agent: Senior Application Scientist | Topic: Thiazole Compounds

System Overview: The Thiazole Paradox

Welcome to the technical support hub. You are likely here because you have encountered the "Thiazole Paradox": these heterocycles are privileged scaffolds in medicinal chemistry due to their ability to hydrogen bond and stack with biological targets (e.g., kinases, GPCRs), but these same properties—planarity, aromaticity, and rigid crystal lattices—make them notoriously difficult to dissolve in aqueous assay media.

This guide treats your solubility issues not as bad luck, but as a solvable physicochemical equation. We will move through Diagnosis , Formulation , and Validation .

Module 1: The Diagnostic Phase

Ticket #001: "My compound precipitates when added to the assay buffer."

Root Cause Analysis: This is a classic "Solvent Shock" phenomenon. Thiazoles often have high melting points ("brick dust") and high lipophilicity (LogP > 3). When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the rapid change in dielectric constant forces the hydrophobic thiazole molecules to aggregate faster than they can disperse.

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Before running a biological assay, you must define the "Kinetic Solubility Limit" of your specific thiazole derivative. Do not rely on thermodynamic solubility (equilibrium over 24h); biological assays happen in minutes to hours.

Methodology:

-

Prepare Stocks: 10 mM stock in 100% DMSO.

-

Dilution Series: Prepare a 96-well plate with aqueous assay buffer (e.g., PBS pH 7.4).

-

Spike: Add DMSO stock to buffer to achieve concentrations from 1

M to 100 -

Incubation: Shake for 90 minutes at Room Temperature (RT).

-

Readout (Dual Mode):

-

Nephelometry: Measure forward light scattering (detects precipitates).

-

UV-Vis: Filter the solution (0.45

m) and measure absorbance of the filtrate.

-

Data Interpretation:

| Observation | Diagnosis | Action |

| High Scattering / Low UV Abs | Precipitation: Compound has crashed out. | Proceed to Module 2 (Formulation). |

| Low Scattering / High UV Abs | Soluble: Compound is stable. | Proceed to Assay.[1][2][3] |

| High Scattering / High UV Abs | Colloidal Aggregation: False reading. | CRITICAL: Proceed to Module 3 immediately. |

Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for troubleshooting insolubility.

Figure 1: Decision matrix for troubleshooting thiazole solubility issues in biological assays.

Module 2: Formulation & Optimization

Ticket #002: "I cannot increase DMSO concentration without killing my cells."

Expert Insight: Most cell lines (HEK293, HeLa, CHO) tolerate up to 0.5% DMSO, but primary cells and neurons may show stress markers at >0.1%. Thiazoles are prone to "crashing" at these low DMSO percentages. You need a "Soft Landing" strategy.

Protocol B: The "Intermediate Dilution" Method

Directly pipetting 1

Step-by-Step Workflow:

-

Stock: Start with 10 mM compound in 100% DMSO.

-

Intermediate: Dilute 10-fold into a "carrier" solvent (e.g., 50% DMSO / 50% PBS or pure Ethanol if compatible).

-

Result: 1 mM compound.

-

-

Final Assay: Dilute the Intermediate 100-fold into the final assay media.

-

Result: 10

M compound, final DMSO is low, but the mixing is more gradual.

-

Protocol C: Cyclodextrin Complexation (The Gold Standard)

If DMSO fails, use 2-Hydroxypropyl-

Preparation Guide:

-

Vehicle Prep: Prepare a 20% (w/v) stock of HP-

-CD in water or PBS. Filter sterilize (0.22 -

Complexation:

-

Add your thiazole (solid or from high-conc DMSO stock) to the HP-

-CD solution. -

Target Ratio: 1:2 to 1:5 (Drug:Cyclodextrin molar ratio).

-

Agitation: Shake at 300 rpm for 4 hours at RT.

-

-

Usage: Use this complex directly in your cell assay.

-

Note: HP-

-CD is non-toxic to cells up to ~2-5% concentration [1].

-

Visualizing the Formulation Workflow

This diagram illustrates the correct dilution path to avoid precipitation shocks.

Figure 2: The "Soft Landing" dilution strategy to prevent thiazole crystallization.

Module 3: Assay Interference (False Positives)

Ticket #003: "I have high potency, but the results aren't reproducible."

The Hidden Danger: Thiazoles are frequent "Colloidal Aggregators." They can form sub-micrometer particles that sequester enzymes or disrupt membranes non-specifically. This leads to Pan-Assay Interference Compounds (PAINS) behavior. If your IC50 curve is extremely steep (Hill slope > 2.0), suspect aggregation [2].

Protocol D: The Detergent Sensitivity Test

This is the definitive control experiment to validate your hits.

Methodology:

-

Baseline: Run your standard dose-response curve.

-

Perturbation: Repeat the assay adding a non-ionic detergent:

-

0.01% Triton X-100 (for enzymatic assays).[3]

-

0.005% Tween-80 (for cell-based assays, if tolerated).

-

-

Comparison:

| Result | Interpretation |

| IC50 Unchanged | True Binder: The compound acts via specific binding. |

| IC50 Increases (Potency drops) | False Positive: The detergent broke up the aggregate, revealing the compound is actually inactive. |

Why this works: Detergents disrupt the non-specific colloidal particles but usually do not affect specific 1:1 ligand-protein binding [3].

Frequently Asked Questions (FAQs)

Q: Can I use acid to dissolve my thiazole? A: Thiazoles are weakly basic (pKa of ring Nitrogen ~2.5). While lowering pH to <3 will protonate the nitrogen and improve solubility, this is incompatible with most biological assays (pH 7.4). Do not use acid unless you are doing an endpoint quench.

Q: Why does my compound look clear but still fail the assay?

A: You likely have "Micro-precipitation." The particles are too small to see with the naked eye but large enough to scatter light in a nephelometer or interfere with fluorescence readouts. Always filter (0.22

Q: Is there a computational way to predict this? A: Yes. Check the cLogP and Topological Polar Surface Area (TPSA) . If cLogP > 4 and TPSA < 60, your thiazole is high-risk for aggregation. Consider adding solubilizing groups (e.g., morpholine, piperazine) to the scaffold during synthesis [4].

References

-

Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology. Link

-

Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. Link

-

Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4] Journal of Pharmacological and Toxicological Methods. Link

Sources

Technical Support Center: Strategies to Reduce Reaction Time in Multi-Step Thiazole Synthesis

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for optimizing and accelerating multi-step thiazole synthesis. Thiazole and its derivatives are pivotal scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, classical synthetic routes can be time-consuming.[2] This resource offers troubleshooting advice and frequently asked questions to address common issues and streamline your experimental workflow.

Troubleshooting Guide: Common Issues and Solutions in Thiazole Synthesis

This section addresses specific experimental hurdles in a question-and-answer format, focusing on the causality behind each recommendation.

Issue 1: My Hantzsch Thiazole Synthesis is sluggish, with reaction times exceeding 12-24 hours.

Question: What are the primary factors contributing to slow reaction rates in the Hantzsch synthesis, and how can I mitigate them?

Answer: The Hantzsch synthesis, a cornerstone of thiazole preparation, involves the condensation of an α-haloketone with a thioamide.[3][4] Several factors can impede the reaction rate.

-

Suboptimal Temperature: Many Hantzsch reactions require thermal energy to proceed at a practical rate.[5] If you are running the reaction at room temperature, a gradual increase in temperature can significantly accelerate the process. For instance, heating a mixture of 2-bromoacetophenone and thiourea in methanol at 100°C can shorten the reaction time to 30 minutes.[5][6]

-

Inappropriate Solvent: The choice of solvent is critical. While polar protic solvents like ethanol and methanol are commonly used, their polarity can also stabilize the reactants, increasing the activation energy barrier.[5] Experimenting with different solvents or solvent mixtures, such as 1-butanol, 2-propanol, or even water, can sometimes enhance the reaction rate.[5][7] In some cases, solvent-free conditions have been shown to be highly effective.[8]

-

Absence of a Catalyst: While not always necessary, a catalyst can dramatically improve reaction efficiency. Modern variations of the Hantzsch synthesis often employ catalysts to achieve high yields in shorter times.[5]

Protocol: Temperature Optimization for Hantzsch Synthesis

-

Set up three parallel reactions with identical starting materials and solvent.

-

Run the reactions at three different temperatures: room temperature (as a baseline), 50°C, and reflux.

-

Monitor the reaction progress every hour using Thin-Layer Chromatography (TLC).

-

Compare the time required for the consumption of starting materials at each temperature to determine the optimal condition.

Issue 2: The reaction produces a significant amount of side products, complicating purification and reducing yield.

Question: What are the common side reactions in thiazole synthesis, and what strategies can I employ to minimize their formation?

Answer: Side product formation is a frequent challenge. In the Hantzsch synthesis, a common side reaction is the formation of isomeric impurities, particularly under acidic conditions.[6]

-

pH Control: Maintaining neutral or slightly basic conditions can often suppress the formation of unwanted isomers.[6] The use of a non-nucleophilic base can be beneficial.

-

Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to a cascade of side reactions.[5] Ensure the purity of your reagents before starting the reaction. Recrystallization or distillation of starting materials may be necessary.

-

Stoichiometry: Precise control over the stoichiometry of the reactants is crucial to prevent the formation of byproducts like bis-thiazoles, which can occur if a reactant has multiple reaction sites.[6]

Issue 3: My multi-step synthesis is inefficient due to lengthy intermediate purification steps.

Question: Are there methods to reduce the number of purification steps in a multi-step thiazole synthesis?

Answer: Yes, one-pot and multi-component reactions (MCRs) are powerful strategies to improve overall efficiency by minimizing intermediate handling and purification.

-

One-Pot Syntheses: These procedures involve adding reagents sequentially to the reactor without isolating the intermediates. This approach has been successfully applied to the synthesis of various thiazole derivatives.[9][10][11]

-

Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single step to form the final product.[7] This approach is highly atom-economical and can significantly reduce reaction time and waste.

Workflow: One-Pot Multi-Component Thiazole Synthesis

Caption: A streamlined one-pot, multi-component reaction workflow for thiazole synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of thiazole synthesis.

Q1: What are the most effective modern techniques for accelerating thiazole synthesis?

A1: Several modern techniques can dramatically reduce reaction times from hours to minutes.

-

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating and often leading to higher yields and cleaner reactions in significantly shorter times.[12][13][14] For example, some microwave-assisted Hantzsch reactions can be completed in as little as 6-8 minutes.[12]

-

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation. This method has been successfully used for the synthesis of thiazole derivatives, often at room temperature.[7]

-

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.[15][16] This technique is particularly advantageous for multi-step syntheses as it allows for the sequential addition of reagents without intermediate isolation.[16]

Q2: How does the choice of catalyst impact reaction time?

A2: The appropriate catalyst can be the single most important factor in reducing reaction time.

-

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported tungstosilicic acid or reusable NiFe2O4 nanoparticles, offer the advantages of easy separation from the reaction mixture and potential for recycling, contributing to greener synthetic protocols.[7][10][11]

-

Biocatalysts: Enzymes and other biocatalysts, like chitosan, can offer high selectivity and operate under mild, environmentally friendly conditions, often leading to rapid and high-yielding reactions.[2][17][18]

-

Ionic Liquids: Ionic liquids can act as both solvents and catalysts, providing a unique reaction environment that can enhance reaction rates and selectivity.[19]

Data Presentation: Comparison of Catalytic Systems

| Catalyst Type | Catalyst Example | Synthesis Method | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages |

| Heterogeneous | Silica-Supported Tungstosilisic Acid (SiW.SiO₂) | Hantzsch | 1.5 - 2 h (ultrasound) | Room Temperature | 79 - 90% | Reusable, efficient under mild conditions, environmentally benign.[6][18] |

| Biocatalyst | Chitosan-grafted-poly(vinyl pyridine) | Hantzsch-type | 6 - 10 min (microwave) | Not specified | High | Environmentally friendly, high yields, rapid reaction.[18] |

| Nanoparticle | NiFe2O4 | One-pot, three-component | 45 - 60 min | 75 | 90% | Reusable, efficient, minimal catalyst loading.[10][11] |

Q3: Can "green chemistry" principles be applied to accelerate thiazole synthesis?

A3: Absolutely. Many of the strategies that reduce reaction time also align with the principles of green chemistry.

-

Alternative Energy Sources: As mentioned, microwave and ultrasonic irradiation are more energy-efficient than conventional heating.[9]

-

Green Solvents: The use of water, ethanol, or deep eutectic solvents (DES) reduces the reliance on hazardous organic solvents.[9][20]

-

Catalysis: The use of reusable catalysts minimizes waste.[9]

Troubleshooting Decision Tree

Caption: A decision tree to guide troubleshooting in thiazole synthesis.

References

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Indonesian Journal of Chemical Research, 9(1), 40-50. [Link]

-

Systematic Review On Thiazole And Its Applications. (2023). Journal of Population Therapeutics and Clinical Pharmacology, 30(17), 1362-1371. [Link]

-

Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(6), 702-730. [Link]

-

Recent Development in the Synthesis of Thiazoles. (2022). PubMed, 35(1), 1-29. [Link]

-

An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar, 4(2), 5272-5292. [Link]

-

Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (2018). International Journal of Scientific & Engineering Research, 9(11), 105-110. [Link]

-

Microwave-Assisted Synthesis of 2-amino-4-substituted. (2007). Asian Journal of Chemistry, 19(2), 1039-1042. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules, 28(14), 5489. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (2022). PharmaGuideline. [Link]

-

Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). Molecules, 26(16), 4983. [Link]

-

Microwave-Assisted Asinger Synthesis of Thiazolines. (2018). Molbank, 2018(4), M1016. [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2023). ACS Omega, 8(41), 38265-38282. [Link]

-

Thiazole. (2023). Wikipedia. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Evolution and Physico-Chemical Letters, 13(2), 69-83. [Link]

-

synthesis of thiazoles. (2019). YouTube. [Link]

-

Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega, 9(36), 40654-40669. [Link]

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2020). SlideShare. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1470. [Link]

-

Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol. (2013). Molecules, 18(11), 13741-13754. [Link]

-

Microwave Assisted Synthesis of Thiazole via Acetophenones. (2017). ResearchGate. [Link]

-

Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). PubMed, 9(36), 40654-40669. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2023). Molecules, 28(10), 4056. [Link]

-

Synthesis of Hantzsch thiazole derivatives under solvent free conditions. (2016). ResearchGate. [Link]

-

Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives. (2021). Molecules, 26(16), 4991. [Link]

-

Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. [Link]

-

A Convergent Continuous Multistep Process for the Preparation of C4-Oxime-Substituted Thiazoles. (2018). Organic Process Research & Development, 22(10), 1437-1442. [Link]

-

Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Sustainability. [Link]

-

An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H). (2011). The Journal of Organic Chemistry, 76(16), 6636-6644. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. m.youtube.com [m.youtube.com]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bepls.com [bepls.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture [mdpi.com]

Validation & Comparative

Comparison Guide: Hantzsch Synthesis vs. Modern One-Pot & Oxidative Methods for Thiazoles

Executive Summary

The Hantzsch Thiazole Synthesis (1887) remains the foundational method for constructing the 1,3-thiazole core, a pharmacophore critical in drugs like Ritonavir, Dasatinib, and Bleomycin. However, its reliance on lachrymatory

This guide compares the Classic Hantzsch Synthesis against two modern contenders:

-

One-Pot In-Situ Halogenation (NBS-mediated): A streamlined evolution that avoids isolating toxic intermediates.

-

Iodine-Mediated Oxidative Cyclization: A metal-free, halogen-ketone-free approach utilizing direct C-H functionalization logic.

Quick Verdict

-

Use Hantzsch if you already possess the specific

-haloketone and require a validated, robust GMP standard. -

Use One-Pot NBS for high-throughput library generation; it offers superior safety and comparable/higher yields without handling lachrymators.

-

Use Iodine-Mediated for simple substrates where you wish to avoid halogenated waste entirely.

The Benchmark: Classic Hantzsch Synthesis

Mechanism & Logic

The classical route involves a bimolecular condensation between an

Figure 1: The stepwise mechanism of the Hantzsch synthesis involves alkylation, cyclization, and aromatization.

Protocol (Standardized)

-

Substrates: 2-Bromoacetophenone (1.0 eq), Thiourea (1.1 eq).

-

Solvent: Ethanol (anhydrous preferred).

-

Conditions: Reflux for 2–4 hours.

-

Workup: Cool, neutralize with aqueous

or

Performance Profile

| Metric | Rating | Notes |

| Yield | High (80–95%) | Very reliable for simple substrates. |

| Atom Economy | Moderate | Loss of HX and |

| Safety | Low | |

| Scalability | High | Industrial standard, though waste disposal is costly. |

Modern Contender 1: One-Pot In-Situ Halogenation (NBS)

The Innovation

This method generates the reactive

Mechanism & Workflow

The ketone is halogenated at the

Figure 2: The telescoped workflow prevents operator exposure to lachrymatory intermediates.

Experimental Protocol (Green/Aqueous)

Based on Narender et al. (2007) and recent optimizations.

-

Reagents: Acetophenone (1.0 mmol), NBS (1.0 mmol), Thiourea (1.0 mmol),

-Cyclodextrin (0.1 mmol, catalyst). -

Solvent: Water (5 mL).

-

Procedure:

-

Stir acetophenone and NBS in water at 50°C for 30–60 mins (color change indicates bromination).

-

Add thiourea directly to the vessel.

-

Continue stirring at 50°C for 1–2 hours.

-

-

Workup: Extract with ethyl acetate or filter the solid product directly. The aqueous phase containing the catalyst can often be reused.

Data Comparison: Hantzsch vs. One-Pot NBS

| Feature | Classic Hantzsch | One-Pot NBS (Water) |

| Yield | 85% | 92% |

| Reaction Time | 4 hours (Reflux) | 1.5 hours (50°C) |

| Solvent | Ethanol/Methanol | Water (Green) |

| Hazard | High (Haloketone handling) | Low (In-situ generation) |

Modern Contender 2: Iodine-Mediated Oxidative Cyclization

The Innovation

This method abandons the "leaving group" logic of the Hantzsch synthesis. Instead, it uses an oxidative cross-coupling approach. A ketone and thiourea are coupled directly using molecular iodine (

Mechanism

The reaction likely proceeds via the formation of an

Experimental Protocol (Metal-Free)

-

Reagents: Acetophenone (1.0 mmol), Thiourea (2.0 mmol), Iodine (

, 1.0 mmol). -

Solvent: DMSO (2 mL).

-

Procedure:

-

Combine all reagents in a sealed tube or vial.

-

Heat to 100°C for 2–4 hours.

-

-

Workup: Quench with aqueous sodium thiosulfate (

) to remove excess iodine. Extract with ethyl acetate.[3]

Performance Profile[4][5]

-

Yields: Generally moderate to good (60–85%). Often slightly lower than Hantzsch for complex substrates.

-

Benefit: Total avoidance of halogenated organic precursors. [2]

-

Limitation: Requires excess thiourea and iodine removal; DMSO removal can be tedious in scale-up.

Decision Matrix: Which Method to Choose?

Select your synthetic route based on your starting material availability and safety constraints.

Figure 3: Strategic decision tree for selecting the optimal thiazole synthesis pathway.

References

-

Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

-